Butyl 3-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
BUTYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxepine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminophenols with alkynones, under specific conditions like heating in 1,4-dioxane at 100°C.
Methoxylation: Introduction of the methoxy group at the 7th position can be done using methanol in the presence of a suitable catalyst.
Amidation: The amide group is introduced by reacting the benzoxepine derivative with an appropriate amine under conditions that favor amide bond formation.
Esterification: Finally, the butyl ester is formed by reacting the carboxylic acid derivative with butanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzoxepine ring and the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
BUTYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of BUTYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
BUTYL 4-AMINOBENZOATE: Another ester derivative with similar structural features but different functional groups.
1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE: An ionic liquid with distinct properties and applications.
BENZOXEPINE DERIVATIVES: Various substituted benzoxepines with different substituents and biological activities.
Uniqueness
BUTYL 3-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C23H23NO5 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
butyl 3-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H23NO5/c1-3-4-11-29-23(26)17-6-5-7-19(14-17)24-22(25)16-10-12-28-21-9-8-20(27-2)15-18(21)13-16/h5-10,12-15H,3-4,11H2,1-2H3,(H,24,25) |
InChI Key |
HUPFMJVAHZPJSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 |
Origin of Product |
United States |
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